molecular formula C13H17BCl2O2 B15287674 3,5-Dichloro-2-methylphenylboronic acid pinacol ester

3,5-Dichloro-2-methylphenylboronic acid pinacol ester

Cat. No.: B15287674
M. Wt: 287.0 g/mol
InChI Key: WRMULRQCBVZGRJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H17BCl2O2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-methylphenylboronic acid pinacol ester typically involves the reaction of 3,5-dichloro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source and a catalyst.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-methylphenylboronic acid pinacol ester is unique due to its dichloro and methyl substituents, which enhance its reactivity and stability in various chemical reactions. These substituents also influence the electronic properties of the compound, making it suitable for specific applications in organic synthesis .

Properties

Molecular Formula

C13H17BCl2O2

Molecular Weight

287.0 g/mol

IUPAC Name

2-(3,5-dichloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BCl2O2/c1-8-10(6-9(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3

InChI Key

WRMULRQCBVZGRJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)Cl)Cl

Origin of Product

United States

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